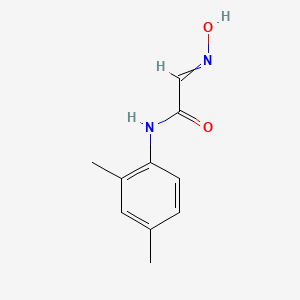
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of a pyrimidine ring substituted with a phenyl group at the 4-position and two trifluoromethyl groups at the 2- and 6-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-phenyl-2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the trifluoromethyl groups.
Oxidation and Reduction: While the pyrimidine ring is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Substitution Reactions: Products include derivatives with various substituents replacing the trifluoromethyl groups.
Oxidation: Oxidized phenyl derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine varies depending on its application:
Comparación Con Compuestos Similares
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in chemical reactivity and biological activity.
2,4,6-Tris(trifluoromethyl)pyrimidine: Another trifluoromethylated pyrimidine with distinct properties due to the additional trifluoromethyl group.
Uniqueness: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .
Propiedades
Fórmula molecular |
C12H6F6N2 |
|---|---|
Peso molecular |
292.18 g/mol |
Nombre IUPAC |
4-phenyl-2,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H |
Clave InChI |
XTWDWTJXXMSFQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


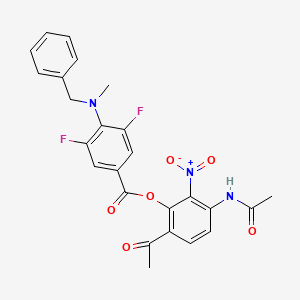
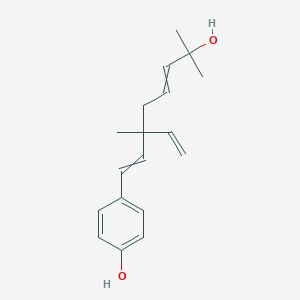

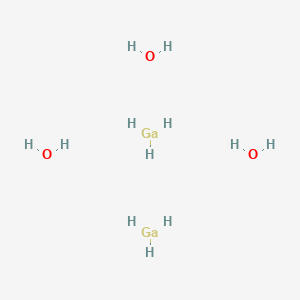

![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
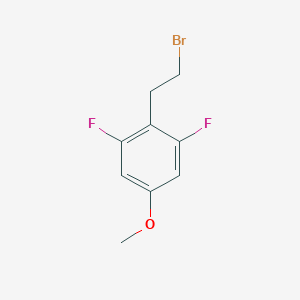
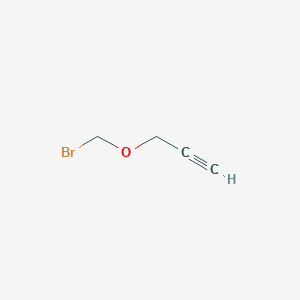
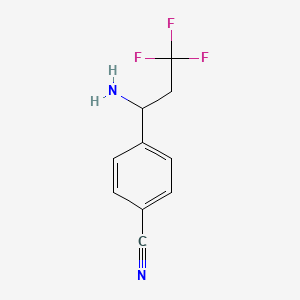
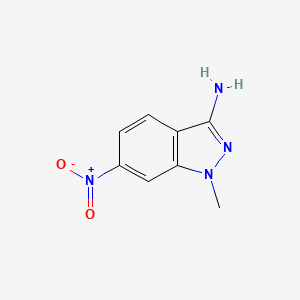
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)

